molecular formula C8H19N B12799324 11c-Octylamine CAS No. 768306-69-0

11c-Octylamine

Cat. No.: B12799324
CAS No.: 768306-69-0
M. Wt: 128.24 g/mol
InChI Key: IOQPZZOEVPZRBK-COJKEBBMSA-N
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Description

11C-Octylamine is a radiolabeled compound where the carbon-11 isotope is incorporated into the octylamine molecule. This compound is primarily used in the field of nuclear medicine and positron emission tomography (PET) imaging due to its radioactive properties. The carbon-11 isotope has a short half-life of approximately 20.4 minutes, making it suitable for real-time imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11C-Octylamine typically involves the incorporation of the carbon-11 isotope into the octylamine structure. One common method is the methylation of octylamine using carbon-11 labeled methyl iodide ([11C]CH3I). This reaction is usually carried out under controlled conditions to ensure high radiochemical purity and yield .

Industrial Production Methods: Industrial production of this compound involves the use of cyclotrons to produce the carbon-11 isotope. The isotope is then incorporated into the octylamine molecule using automated synthesis modules. These modules are designed to handle the short half-life of carbon-11, ensuring that the final product is ready for use in PET imaging within a short time frame .

Chemical Reactions Analysis

Types of Reactions: 11C-Octylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce primary amines .

Scientific Research Applications

11C-Octylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11C-Octylamine involves its incorporation into biological systems where it acts as a radiolabeled tracer. The carbon-11 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners to create detailed images of the body’s internal structures. The compound targets specific molecular pathways and cellular structures, allowing for precise imaging and diagnosis .

Comparison with Similar Compounds

  • 1-Aminooctane
  • n-Octylamine
  • Caprylamine

Comparison: 11C-Octylamine is unique due to its radiolabeled carbon-11 isotope, which allows for its use in PET imaging. In contrast, similar compounds like 1-Aminooctane and n-Octylamine do not have radiolabeled isotopes and are primarily used in chemical synthesis and industrial applications .

This compound stands out for its applications in nuclear medicine and imaging, making it a valuable tool in both research and clinical settings.

Properties

CAS No.

768306-69-0

Molecular Formula

C8H19N

Molecular Weight

128.24 g/mol

IUPAC Name

(111C)octan-1-amine

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3/i8-1

InChI Key

IOQPZZOEVPZRBK-COJKEBBMSA-N

Isomeric SMILES

CCCCCCC[11CH2]N

Canonical SMILES

CCCCCCCCN

Origin of Product

United States

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